Piperidinones

Piperidinones are a class of heterocyclic compounds characterized by the presence of an oxygen atom in an otherwise five-membered ring containing four carbon atoms and one nitrogen atom. These molecules exhibit diverse structural configurations, which contribute to their wide-ranging applications across various industries. Piperidinones can be synthesized through multiple routes, including condensation reactions between amines and carboxylic acids, as well as via the Wittig reaction or other organometallic transformations.

From a chemical perspective, piperidinones possess unique properties due to their heterocyclic structure, which allows them to participate in various biological processes. They are known for their potential use in pharmaceuticals, where they can act as precursors to drug molecules, as well as in agrochemicals for crop protection. Additionally, these compounds find applications in the synthesis of other heterocycles and as intermediates in organic chemistry due to their reactivity.

The functional groups present on piperidinones, such as amide or ester functionalities, further enhance their utility by enabling diverse chemical modifications and derivatizations. Overall, piperidinones represent a versatile class of molecules with promising applications across multiple fields.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

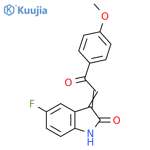

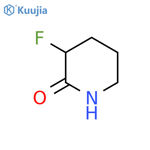

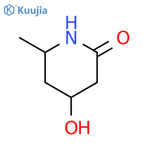

|

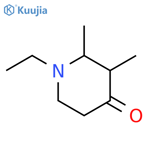

4-Piperidinone,1-ethyl-2,3-dimethyl- | 728024-60-0 | C9H17NO |

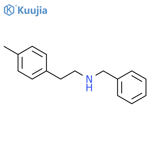

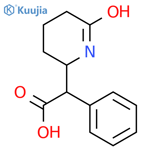

|

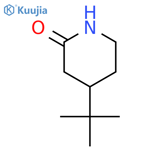

4-tert-butylpiperidin-2-one | 50549-20-7 | C9H17NO |

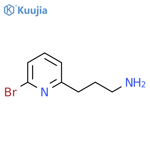

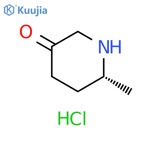

|

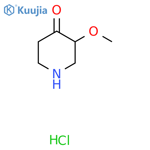

3-Methoxypiperidin-4-one hydrochloride | 1220040-18-5 | C6H12ClNO2 |

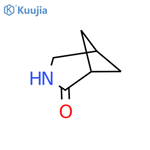

|

3-Fluoropiperidin-2-one | 50902-17-5 | C5H8FNO |

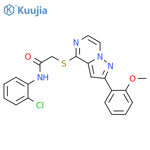

|

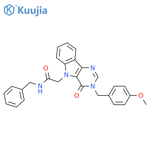

DL-threo-Ritalinic Acid Lactam(Mixture of Diastereomers) | 54593-31-6 | C13H15NO3 |

|

(6R)-6-methylpiperidin-3-one hydrochloride | 2306253-94-9 | C6H12ClNO |

|

3-Azabicyclo[3.1.1]heptan-2-one | 1427319-44-5 | C6H9NO |

|

(4R,6S)-4-hydroxy-6-methyl-piperidin-2-one | 653589-31-2 | C6H11NO2 |

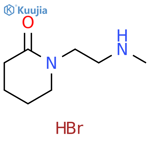

|

1-2-(Methylamino)ethyl-2-piperidinone Hydrobromide | 1185568-97-1 | C8H17BrN2O |

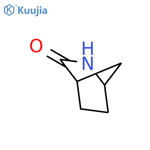

|

2-Azabicyclo[2.2.1]heptan-3-one | 24647-29-8 | C6H9NO |

関連文献

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

推奨される供給者

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products